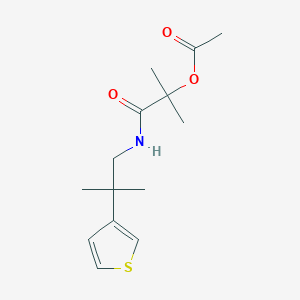

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-1-[(2-methyl-2-thiophen-3-ylpropyl)amino]-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(16)18-14(4,5)12(17)15-9-13(2,3)11-6-7-19-8-11/h6-8H,9H2,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXHPTZKNQXYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C)(C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as 4-dimethylaminopyridine and solvents like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino and acetyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Uniqueness

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate (CAS Number: 2319787-52-3) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 283.39 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the thiophene moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating neurotransmitter effects.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin levels.

- Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating potential use in treating anxiety disorders.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety-like behavior | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of the compound led to significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity. The results indicated a dose-dependent response, with higher doses correlating with greater efficacy.

Case Study 2: Anxiolytic Properties

In another study focusing on anxiety-related behaviors, the compound was administered to rats subjected to elevated plus maze tests. Results showed that treated animals spent more time in open arms compared to controls, suggesting reduced anxiety levels.

Research Findings

Recent investigations into the pharmacokinetics of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate have revealed:

- Absorption and Distribution : The compound displays moderate oral bioavailability with rapid absorption rates.

- Metabolism : Initial findings indicate hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine as metabolites.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate with high purity?

- Methodological Answer : Synthesis should involve multi-step organic reactions, starting with the preparation of the thiophen-3-yl propylamine intermediate. Key steps include:

- Amidation : Reacting 2-methylpropanoic acid derivatives with thiophen-3-yl-substituted amines under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbarbodiimide) .

- Acetylation : Protecting hydroxyl or amine groups with acetylating agents (e.g., acetic anhydride) to prevent side reactions.

- Chromatographic purification : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the final compound. Validate purity via GC-MS or NMR (e.g., H, C, and DEPT-135 spectra) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Mass spectrometry (MS) : Confirm molecular weight using high-resolution ESI-MS or MALDI-TOF.

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .

- X-ray crystallography : If single crystals are obtainable, determine bond angles and spatial configuration (e.g., C–N–C bond angles in the amide linkage) .

Q. What stability studies are critical for ensuring the compound’s integrity during storage?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Thermal stability : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Photostability : Expose to UV light (e.g., 320–400 nm) and track changes in absorbance spectra .

- Hydrolytic stability : Test in buffered solutions (pH 1–9) to identify pH-sensitive functional groups (e.g., ester or amide bonds) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s biological activity while minimizing interference from degradation products?

- Methodological Answer :

- Dose-response assays : Use freshly prepared solutions in DMSO/PBS to avoid solvent-induced degradation.

- Control for autoxidation : Include antioxidants (e.g., BHT) in cell culture media if thiophene moieties are prone to oxidation .

- LC-MS monitoring : Periodically analyze incubated samples to quantify parent compound vs. metabolites/degradants .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardize assay conditions : Compare studies for variations in cell lines (e.g., HepG2 vs. HEK293), incubation times, or solvent concentrations.

- Validate target specificity : Use CRISPR/Cas9 knockouts or competitive binding assays to confirm interactions with proposed receptors .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .

Q. What environmental fate studies are needed to evaluate ecological risks of this compound?

- Methodological Answer : Follow ISO 14507 guidelines:

- Biodegradation : Use OECD 301F tests with activated sludge to measure half-life under aerobic conditions.

- Bioaccumulation : Calculate log (octanol-water partition coefficient) to predict lipid solubility and potential biomagnification .

- Toxicity screening : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.